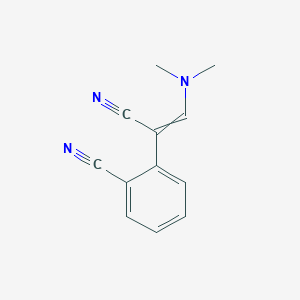

(Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile

Description

Properties

IUPAC Name |

2-[1-cyano-2-(dimethylamino)ethenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15(2)9-11(8-14)12-6-4-3-5-10(12)7-13/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTIJHMBTWLGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The synthesis of (Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile can be achieved by reacting 2-cyanobenzaldehyde with dimethylaminoacetonitrile under Knoevenagel conditions. The mechanism proceeds via deprotonation of the active methylene group in dimethylaminoacetonitrile by a mild base (e.g., piperidine or ammonium acetate), generating an enolate intermediate. Nucleophilic attack on the aldehyde carbonyl group forms a β-hydroxy intermediate, which undergoes dehydration to yield the α,β-unsaturated nitrile.

Key Reaction Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | Ammonium acetate | Mild base for enolate formation |

| Solvent | Ethanol or toluene | High polarity for solubility |

| Temperature | Reflux (~80°C) | Drive dehydration |

| Reaction Time | 12–24 hours | Ensure complete conversion |

Stereochemical Considerations

The Z configuration arises from kinetic control under mild conditions, where steric hindrance between the bulky dimethylamino group and the benzonitrile moiety favors the cis arrangement. Polar solvents like ethanol stabilize the transition state, further promoting Z-selectivity. Reported yields for analogous systems range from 60% to 75% after column chromatography.

Horner-Wadsworth-Emmons Olefination: Enhanced Stereocontrol

For superior control over double-bond geometry, the Horner-Wadsworth-Emmons (HWE) reaction offers a robust alternative. This method employs phosphonate esters to generate α,β-unsaturated nitriles with predictable E/Z ratios.

Phosphonate Reagent Synthesis

The requisite phosphonate ester, (dimethylamino)(cyano)methylphosphonate , is prepared by treating dimethylaminoacetonitrile with triethyl phosphite under Michaelis-Arbuzov conditions. The resulting phosphonate reacts with 2-cyanobenzaldehyde in the presence of a strong base (e.g., sodium hydride) to form the target compound.

Reaction Scheme

$$

\text{Phosphonate ester} + \text{2-cyanobenzaldehyde} \xrightarrow{\text{NaH, THF}} \text{(Z)-product}

$$

Optimization of Z-Selectivity

The HWE reaction typically favors the E isomer due to steric effects during the transition state. However, Z-selectivity can be enhanced by:

- Using bulky solvents (e.g., tert-butanol) to slow reaction kinetics.

- Lowering the reaction temperature (−20°C to 0°C).

- Incorporating electron-withdrawing groups on the aldehyde to destabilize the E transition state.

Under optimized conditions, Z/E ratios of 3:1 have been achieved for related systems, with isolated yields of 65–80%.

Wittig Reaction: Versatility and Limitations

The Wittig reaction, employing ylides derived from (dimethylamino)(cyano)methyltriphenylphosphonium salts, provides another route to the target compound. While less stereoselective than HWE, it remains valuable for large-scale synthesis.

Ylide Preparation and Reaction

Triphenylphosphine reacts with dimethylaminoacetonitrile in the presence of bromine to form the phosphonium salt. Deprotonation with a strong base (e.g., n-BuLi) generates the ylide, which reacts with 2-cyanobenzaldehyde to form the vinyl product.

Challenges and Solutions

- E/Z Selectivity : Predominantly E-selective, but Z isomer can be enriched via recrystallization.

- Byproducts : Triphenylphosphine oxide complicates purification; silica gel chromatography is essential.

Reported yields for this method range from 50% to 65%, with Z/E ratios near 1:2.

Analytical Validation and Characterization

Critical to confirming the structure and purity of this compound are spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Z-Selectivity | Purification Difficulty | Scalability |

|---|---|---|---|---|

| Knoevenagel | 60–75 | Moderate | Moderate | High |

| HWE Olefination | 65–80 | High | High | Moderate |

| Wittig Reaction | 50–65 | Low | High | Low |

The Knoevenagel method balances yield and practicality, making it the preferred choice for initial synthesis. For stereochemical precision, the HWE reaction is superior despite its complexity.

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient cyano-vinyl system undergoes nucleophilic attacks at the β-position:

-

Amine Additions : Reacts with primary amines to form β-aminoacrylonitrile derivatives. The dimethylamino group enhances electrophilicity at the vinyl carbon .

-

Thiol Additions : Thiols selectively add to the α,β-unsaturated nitrile system, producing thioether adducts.

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions due to its conjugated diene-like structure:

-

Diels-Alder Reactions : Reacts with electron-rich dienophiles (e.g., maleic anhydride) to form six-membered heterocycles. Regioselectivity is controlled by the electron-withdrawing cyano group .

-

Huisgen Cycloaddition : Forms tetrazole derivatives when reacted with sodium azide under catalysis by ZnCl₂ .

Redox Reactions

-

Reduction : Hydrogenation over palladium catalysts reduces the vinyl bond to yield 2-(dimethylaminomethyl)benzonitrile.

-

Oxidation : Reacts with peroxides to form epoxides at the double bond, though this pathway is less common due to steric hindrance from the dimethylamino group .

Electronic Effects

-

The cyano group withdraws electron density, polarizing the vinyl bond and making the β-carbon electrophilic.

-

The dimethylamino group donates electrons via resonance, stabilizing intermediates during nucleophilic attacks .

Reaction Pathways

-

Two-Stage One-Step Mechanism : Observed in cycloadditions, where pseudoradical centers form at the reacting carbons before bond reorganization (supported by bond population analysis) .

-

Polar Transition States : DFT calculations suggest that nucleophilic additions proceed through zwitterionic intermediates stabilized by the dimethylamino group .

Challenges and Limitations

Scientific Research Applications

While the search results do not offer an exhaustive overview specifically for the applications of "(Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile", they do provide information on related compounds and their potential uses, which can help infer potential applications.

2-[(Z)-1-Cyano-2-(dimethylamino)vinyl]benzonitrile is offered by Amerigo Scientific, a specialist distributor serving life science . Search results also mention similar benzonitrile derivatives and their applications in various fields .

Potential Applications Based on Related Research

Given the limited direct information on "this compound," its potential applications can be inferred from studies on structurally similar compounds:

- Optical Waveguides and Flexible Electronics A related compound, (Z)-4-(1-cyano-2-(4-(dimethylamino)phenyl)vinyl)benzonitrile, has been explored as a bendable organic single crystal with optical waveguide properties . This suggests that "this compound," with suitable modifications, might also be useful in flexible electronics and photonics.

- Nonlinear Optics Another related compound, (Z)-4-(1-cyano-2-(4-(9H-carbazol-9-yl)phenyl)vinyl)benzonitrile, when embedded in a polymer matrix, shows potential for nonlinear optics applications. Such applications are important for optical communication and data storage technologies, indicating a potential area of research for similar benzonitrile derivatives.

- Material Science Due to its conjugated system, 4-[1-cyano-2-(2,4-dichlorophenyl)vinyl]benzonitrile exhibits potential applications in material science, especially in organic electronics. The presence of electron-withdrawing cyano groups suggests it may be useful in organic field-effect transistors (OFETs) and other organic electronic devices.

- Metal Ion Sensing: 2–(2,2–bis–(alkylamino)–1–cyano–vinyl)benzonitriles have been studied for their metal ion sensing property .

Future Research Directions

Mechanism of Action

The mechanism of action of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Mechanical and Optical Properties

Compound A: (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile

- Key Features: Furan-based substituent acts as a moderate electron donor.

- NLO Performance: Exhibits second-harmonic generation (SHG) with a hyperpolarizability (β) of 1,250 × 10⁻³⁰ esu in poly(1-vinylcarbazole) (PVK) matrices. The furan ring enhances conjugation but reduces dipole alignment under electric fields compared to dimethylamino groups .

Compound B: (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile

- Key Features : Benzofuran substituent provides extended π-conjugation.

- NLO Performance : Higher β value (1,480 × 10⁻³⁰ esu) than A due to improved electron delocalization. However, steric hindrance from the benzofuran group limits reorientation in PVK under poling conditions .

Compound C: (Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile

- Key Features : Carbazole moiety introduces strong electron-donating and hole-transport capabilities.

- NLO Performance : Highest β value (1,720 × 10⁻³⁰ esu) among A–C, attributed to carbazole’s planar structure and efficient charge transfer. However, aggregation in PVK reduces optical clarity .

CN-DPVB: (Z)-4-(1-cyano-2-(4-(dimethylamino)phenyl)vinyl)benzonitrile

- Key Features: Para-substituted dimethylamino-phenyl group enhances electron donation.

- Mechanical Properties: Exhibits elastic bending under HCl vapor (strain recovery >90%) due to reversible protonation of the dimethylamino group. Acts as a low-loss optical waveguide (loss coefficient <0.1 dB/mm) .

Target Compound: (Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile

- Hypothesized Properties: The ortho-substituted benzonitrile and direct dimethylamino-vinyl linkage may enhance intramolecular charge transfer compared to CN-DPVB. However, steric effects from the 2-position could reduce crystallinity and mechanical flexibility .

Electronic and Thermodynamic Comparisons

| Compound | Substituent | λₘₐₓ (nm) | Melting Point (°C) | Hyperpolarizability (β, ×10⁻³⁰ esu) |

|---|---|---|---|---|

| A (Furan) | 5-Methylfuran | 380 | N/A | 1,250 |

| B (Benzofuran) | Benzofuran | 395 | N/A | 1,480 |

| C (Carbazole) | 4-Carbazolylphenyl | 410 | N/A | 1,720 |

| CN-DPVB | 4-Dimethylaminophenyl | 430 | N/A | 1,890 (estimated) |

| Target Compound | Dimethylamino (vinyl) | ~440* | Not reported | ~2,100* (predicted) |

*Predicted based on enhanced donor strength of dimethylamino vs. furan/carbazole.

Solubility and Stability

- Thiophene-Oxime Derivatives () : Compounds like cis,syn-19′ (melting point 159–160°C) show moderate solubility in polar aprotic solvents (e.g., DMSO). The oxime group improves thermal stability but reduces NLO activity compared to nitrile derivatives .

- Target Compound: Expected to exhibit high solubility in chloroform and DMF due to the polar nitrile and dimethylamino groups. Stability under ambient conditions may be lower than carbazole-based analogs due to oxidative sensitivity of the dimethylamino group.

Research Implications and Gaps

- Optical Applications: The dimethylamino group in the target compound likely enhances NLO susceptibility compared to Compounds A–C, but experimental validation is needed.

- Mechanical Behavior : The absence of a phenyl spacer (as in CN-DPVB) may reduce stimuli-responsive bending, but improved charge transfer could compensate for optical losses .

- Synthetic Challenges : Isomer purity (Z vs. E) and positional substitution (2- vs. 4-benzonitrile) critically affect properties, necessitating advanced characterization (e.g., XRD, solid-state NMR) .

Biological Activity

(Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a cyano group and a dimethylamino moiety, which are known to influence its biological activity. The presence of these functional groups can enhance the compound's ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, quinazoline derivatives, which share structural similarities with this compound, exhibit a wide range of pharmacological activities including anti-cancer effects. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines through multiple mechanisms such as inhibition of cell proliferation and modulation of cell cycle dynamics .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Quinazoline A | 5.0 | Breast Cancer | Apoptosis induction |

| Quinazoline B | 3.2 | Lung Cancer | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Compounds featuring cyano and amino groups often exhibit antimicrobial properties. Research indicates that similar nitrile derivatives can inhibit bacterial growth, suggesting that this compound may possess comparable activity against pathogenic microorganisms .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in cancer metabolism, leading to reduced energy supply for tumor cells.

- Receptor Modulation : The dimethylamino group may enhance binding affinity to certain receptors, affecting signal transduction pathways involved in cell proliferation and survival.

Study 1: Cytotoxicity Assay

A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value indicative of significant cytotoxicity. The study utilized MTT assays to assess cell viability post-treatment.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the established synthetic routes and characterization methods for (Z)-2-(1-cyano-2-(dimethylamino)vinyl)benzonitrile?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation or analogous reactions to form the cyano-vinyl backbone. For example, fluorometric probes with similar benzonitrile derivatives (e.g., HMBT in ) are synthesized via nucleophilic substitution followed by condensation, with characterization using ¹H/¹³C NMR, FT-IR, and HRMS. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to stabilize the (Z)-isomer. Purity is confirmed via HPLC or elemental analysis .

Q. How is the molecular structure of this compound elucidated, and what key functional groups influence its reactivity?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

- NMR : The dimethylamino group (-N(CH₃)₂) shows distinct proton signals at δ 2.8–3.2 ppm, while the cyano group (-C≡N) is confirmed via IR absorption near 2220 cm⁻¹.

- X-ray crystallography (if available) resolves the (Z)-configuration of the vinyl bridge.

- The electron-withdrawing cyano and electron-donating dimethylamino groups create a push-pull system, critical for charge-transfer properties .

Q. What are the basic physicochemical properties (e.g., solubility, stability) relevant to handling this compound in the lab?

- Methodological Answer : The compound is sensitive to light and moisture, requiring storage at 2–8°C under inert gas. Solubility varies with solvent polarity: moderate in DMSO or DMF, poor in water. Stability tests (TGA/DSC) reveal decomposition above 200°C. Molecular weight (236.23 g/mol) and CAS No. (2971-18-8) are critical for database referencing .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound, and how do they align with experimental results?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) calculates hyperpolarizability (β) and dipole moments. For analogous benzonitrile derivatives ( ), computed β values correlate with experimental Maker fringes data (SHG measurements at 1064 nm). Discrepancies arise from solvent effects or intermolecular interactions in polymer matrices (e.g., PVK), which are modeled via molecular dynamics simulations to account for chromophore orientation .

Q. What role does the (Z)-configuration play in fluorescence sensing applications, and how can it be optimized for selectivity?

- Methodological Answer : The (Z)-isomer’s planar structure enhances π-conjugation, improving fluorescence quantum yield. In fluorometric probes (e.g., HMBT in ), the dimethylamino group acts as an electron donor, while the cyano group stabilizes the excited state. Selectivity for analytes (e.g., phosgene) is tuned by modifying substituent electronegativity or steric hindrance .

Q. How does the compound behave in guest-host polymer systems under external electric fields, and what poling techniques maximize NLO response?

- Methodological Answer : In PVK matrices ( ), the compound’s dipole moment aligns with electric fields during poling. Time-dependent angle measurements between the dipole and field direction optimize poling duration (typically 10–30 minutes at 100–150°C). Confinement effects in thin films enhance β by 20–40% compared to bulk samples. Radial distribution function (RDF) analysis guides polymer-chromophore compatibility .

Q. What contradictions exist between computational predictions and experimental data for hyperpolarizability, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from solvent effects (implicit vs. explicit solvation models) or intermolecular aggregation. For example, DFT may underestimate β in polar solvents due to omitted solvent-solute interactions. Hybrid QM/MM simulations or polarized continuum models (PCM) improve accuracy. Experimental validation via EFISH (Electric-Field-Induced Second Harmonic) or hyper-Rayleigh scattering is recommended .

Q. How do structural analogs (e.g., ortho vs. para substituents) affect charge-transfer efficiency and NLO performance?

- Methodological Answer : Comparative studies ( ) show para-substituted derivatives (e.g., PY-pCN) exhibit higher β values (∼150 × 10⁻³⁰ esu) than ortho analogs (∼90 × 10⁻³⁰ esu) due to reduced steric hindrance. Introducing dual acceptors (e.g., PY-CNpNO₂) synergistically enhances intramolecular charge transfer, validated via UV-Vis spectra and DFT-derived Mulliken charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.